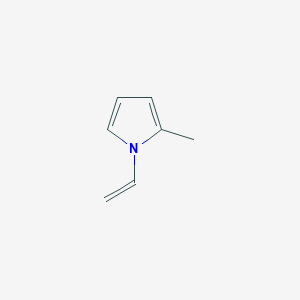

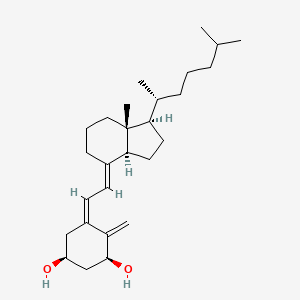

![molecular formula C12H11N B3354242 2,3-Dihydro-1h-benzo[e]indole CAS No. 5811-00-7](/img/structure/B3354242.png)

2,3-Dihydro-1h-benzo[e]indole

概要

説明

2,3-Dihydro-1h-benzo[e]indole, also known as Indoline, has the molecular formula C8H9N and a molecular weight of 119.1638 . It is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1h-benzo[e]indole involves various methods. One approach is the In(OTf)3-catalyzed intermolecular [3 + 2] annulation . This method uses readily available substrates and takes advantage of oxetane and para-quinone methide as important functional units in the key intermediate .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1h-benzo[e]indole can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is LPAGFVYQRIESJQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

The chemical reactions of 2,3-Dihydro-1h-benzo[e]indole are diverse. For instance, it can undergo a chemoselective reduction of the nitrile group in the presence of an amide .

Physical And Chemical Properties Analysis

2,3-Dihydro-1h-benzo[e]indole has a density of 1.063 g/mL at 25 °C . Its molecular weight is 119.1638 .

科学的研究の応用

Medicinal Chemistry

2,3-dihydro-1h-benzo[e]indole is an important heterocycle with broad applications in medicinal chemistry . It’s a versatile subunit in various important molecules .

Biological Applications

Indole derivatives, such as 2,3-dihydro-1h-benzo[e]indole, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Treatment of Cancer Cells

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Antimicrobial Applications

Indole derivatives have also been used in the treatment of microbes . Their unique properties make them effective in combating various types of microbial infections .

Treatment of Disorders

Indole derivatives are being used for the treatment of different types of disorders in the human body . Their wide range of biological activities makes them suitable for this purpose .

Materials Science

2,3-dihydro-1h-benzo[e]indole also finds applications in materials science . Its unique properties make it a valuable component in the development of new materials .

Organic Synthesis

This compound plays a significant role in organic synthesis . Its versatility makes it a valuable tool in the creation of various organic compounds .

Antiviral Applications

Indole derivatives possess various biological activities, including antiviral properties . They have shown potential in the development of new antiviral agents .

作用機序

Target of Action

2,3-Dihydro-1H-benzo[e]indole, also known as benz[e]indoline, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that benz[e]indoline may also interact with various targets in the body.

Mode of Action

Indole derivatives, in general, are known to interact with their targets and cause changes that lead to their biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including benz[e]indoline, may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities of indole derivatives , benz[e]indoline may have diverse effects at the molecular and cellular levels.

将来の方向性

2,3-Dihydro-1h-benzo[e]indole is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties . Future research could focus on exploring its potential in the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

特性

IUPAC Name |

2,3-dihydro-1H-benzo[e]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6,13H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFJMPAZFQVTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456861 | |

| Record name | 1H-Benz[e]indole, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5811-00-7 | |

| Record name | 1H-Benz[e]indole, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Several synthetic routes have been explored for the preparation of 2,3-dihydro-1H-benzo[e]indoles. One approach involves an In(OTf)3-catalyzed intermolecular [3 + 2] annulation reaction. This method utilizes readily available starting materials, such as oxetanes and para-quinone methides, with β-naphthylamines or phenols as reaction partners to efficiently construct the 2,3-dihydro-1H-benzo[e]indole framework []. Another approach leverages the reactivity of pyrylium salts in ring transformation reactions. Specifically, 2,4,6-triarylpyrylium perchlorates react with anhydrobases of benzo[e]indolium salts (2-methylene-2,3-dihydro-1H-benzo[e]indoles) in the presence of triethylamine and acetic acid to afford 6-aroyl-3,5-diarylspiro[cyclohexa-2,4-diene-1,2′2′,3′-dihydro-1′H-benzo[e]indoles] through a diastereoselective 2,5-[C4+C2] pyrylium ring transformation [].

A: Researchers have investigated N-substituted 2-(2,6-dinitrophenylamino)propanamides as potential bioreductive prodrugs, with some derivatives incorporating the 2,3-dihydro-1H-benzo[e]indole moiety []. These prodrugs are designed to release a cytotoxic amine, such as 5-amino-1-(chloromethyl)benz[e]indoline, upon nitroreduction and subsequent intramolecular cyclization. This strategy aims to achieve targeted cytotoxicity in hypoxic tumor environments where nitroreductase activity is elevated. While promising in vitro results were observed with radiolytic activation, enzymatic activation by cellular nitroreductases proved inefficient, highlighting the need for further structural optimization [].

ANone: While the provided research excerpts don't explicitly address the stability and degradation of 2,3-dihydro-1H-benzo[e]indoles, it's crucial to consider these aspects for any pharmaceutical application. Factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents can influence the stability of the compound. Degradation studies under various conditions can help determine the intrinsic stability of the molecule and identify potential degradation products.

A: Yes, there are patents describing the development of dimeric antibody-drug conjugates utilizing 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) as the cytotoxic payload []. These conjugates aim to deliver potent cytotoxic agents specifically to tumor cells by leveraging the targeting ability of antibodies.

ANone: Future research on 2,3-dihydro-1H-benzo[e]indoles could focus on several areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

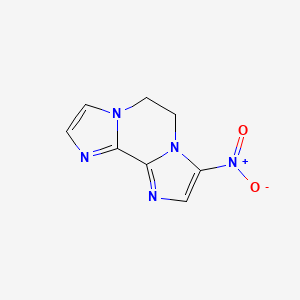

![1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl-](/img/structure/B3354161.png)

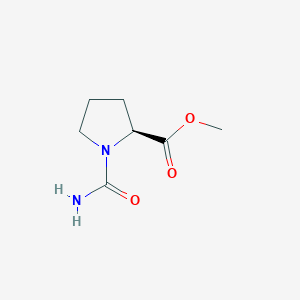

![3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-](/img/structure/B3354162.png)

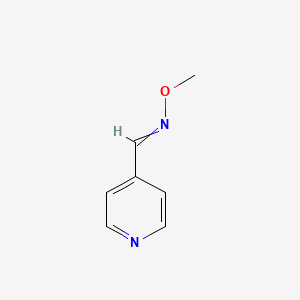

![2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B3354178.png)

![Imidazo[1,2-a]pyrazine-2-aceticacid](/img/structure/B3354194.png)

![3-[2-(Pyrrolidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B3354202.png)

![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine](/img/structure/B3354243.png)

![4H-pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3354258.png)